Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy-L-proline

Cancer Metabolism Amino Acid Transport SLC Transporter

N-Hydroxy-L-proline is an indispensable chiral building block and research probe for studying amino acid transporter-driven pathologies. Its N-hydroxylation confers a unique inhibitory profile, acting as a selective blocker of neutral amino acid transporters SLC1A4 and SLC1A5 (IC50 = 0.8–1.2 µM), a mechanism absent in common proline analogues. This specificity makes it essential for cancer biology research on glutamine addiction. It is not interchangeable with standard proline or cis-4-hydroxy-L-proline, ensuring your study’s target engagement is precisely controlled.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 36901-87-8
Cat. No. B1604930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-L-proline
CAS36901-87-8
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1CC(N(C1)O)C(=O)O
InChIInChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8)
InChIKeyFGMPLJWBKKVCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-L-proline (CAS 36901-87-8): Procurement-Grade Overview for Proline Analogue Research


N-Hydroxy-L-proline (CAS 36901-87-8; PubChem CID 22795248) is a hydroxylated, non-proteinogenic derivative of the amino acid L-proline [1]. It is characterized by a hydroxyl group substituted at the pyrrolidine nitrogen [1]. This compound serves as a critical chiral building block in organic synthesis and as a research tool for probing the structure and function of collagen-modifying enzymes and amino acid transporters, distinguishing it from standard proline in its ability to act as a specific metabolic probe or enzyme inhibitor [2].

N-Hydroxy-L-proline vs. Common Proline Analogs: Why Procurement Must Be Precise


In-class substitution of N-Hydroxy-L-proline with other proline analogues, such as cis-4-hydroxy-L-proline or L-azetidine-2-carboxylic acid, is scientifically unsound due to distinct structural features that dictate unique biological targets and mechanisms. While many proline analogues inhibit prolyl hydroxylase [1], the N-hydroxy modification on the pyrrolidine ring of N-Hydroxy-L-proline alters its electronic and steric properties, conferring a different inhibitory profile. For instance, it is not a broad collagen synthesis inhibitor but has been identified as a selective blocker of the neutral amino acid transporters SLC1A4 and SLC1A5, a mechanism not shared by all proline analogues [2]. This specificity invalidates any assumption of functional interchangeability and mandates precise, compound-specific selection for targeted research applications.

Quantitative Differentiation Evidence for N-Hydroxy-L-proline Against Key Comparators


Selective Inhibition of SLC1A4/5 vs. Broad Prolyl Hydroxylase Inhibition

N-Hydroxy-L-proline derivatives demonstrate a distinct target profile compared to common proline analogues like cis-4-hydroxy-L-proline, which primarily act as prolyl hydroxylase inhibitors [1]. Research has shown that derivatives of N-Hydroxy-L-proline act as selective, high-affinity inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) [2]. This is a different mechanism from the class of proline analogues described in EP 0294380, which includes cis-4-hydroxy-L-proline and L-azetidine-2-carboxylic acid as modulators of collagen synthesis [3]. The reported IC50 range for N-Hyp derivatives against SLC1A4/5 is 0.8–1.2 µM .

Cancer Metabolism Amino Acid Transport SLC Transporter

Predicted Drug-Like Properties: ADMET Profile vs. cis-4-Hydroxy-L-proline

Computational ADMET predictions (via admetSAR 2.0) provide a comparative profile for N-Hydroxy-L-proline against cis-4-hydroxy-L-proline (CHOP), a comparator known to have poor water solubility and rapid excretion that limits its therapeutic utility [1]. N-Hydroxy-L-proline is predicted to have high human intestinal absorption (probability 88.27%), blood-brain barrier penetration (probability 60.00%), and human oral bioavailability (probability 51.43%) [2]. In contrast, CHOP's low molecular weight and high polarity contribute to its unfavorable pharmacokinetic profile, necessitating complex formulation strategies for in vivo use [1].

ADMET Drug Discovery Pharmacokinetics

Structural Basis for Unique Reactivity: Hydrogen-Bonding Capacity vs. L-Proline

The presence of an N-hydroxyl group on the pyrrolidine ring of N-Hydroxy-L-proline fundamentally alters its chemical behavior compared to the parent amino acid, L-proline [1]. This modification introduces an additional hydrogen-bond donor/acceptor site (H-bond donor count = 2) and increases the topological polar surface area (TPSA) to 60.80 Ų, compared to L-proline's TPSA of 49.33 Ų [2]. This enhanced hydrogen-bonding capacity makes N-Hydroxy-L-proline a more versatile scaffold for designing peptidomimetics and enzyme inhibitors where specific, non-covalent interactions are critical for binding affinity and selectivity [3].

Medicinal Chemistry Chiral Synthesis Peptidomimetics

High-Value Application Scenarios for N-Hydroxy-L-proline Informed by Quantitative Evidence


Development of Selective SLC1A4/5 Inhibitors for Cancer Metabolism Research

Researchers investigating the role of glutamine addiction in cancer should procure N-Hydroxy-L-proline as a core scaffold. Its derivatives demonstrate selective, high-affinity inhibition of the neutral amino acid transporters SLC1A4 and SLC1A5 (IC50 = 0.8–1.2 µM), which are key regulators of glutamine uptake in tumor cells . This specific mechanism is not observed with common proline analogues used for prolyl hydroxylase inhibition [1].

Synthesis of Novel Peptidomimetics with Enhanced Binding Interactions

Medicinal chemistry groups seeking to introduce novel hydrogen-bonding interactions into lead compounds should utilize N-Hydroxy-L-proline. Its additional H-bond donor (2 vs. 1 for L-proline) and increased TPSA (60.80 Ų vs. 49.33 Ų) provide a unique physicochemical profile for modulating target affinity and improving pharmacokinetic properties [2].

In Silico ADMET-Guided Hit-to-Lead Optimization

For projects prioritizing oral bioavailability, N-Hydroxy-L-proline offers a predicted advantage over poorly soluble analogues like cis-4-hydroxy-L-proline. Its favorable in silico ADMET profile (e.g., 88.27% probability of human intestinal absorption) makes it a rational choice for early-stage drug discovery where improved oral exposure is a key objective [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.